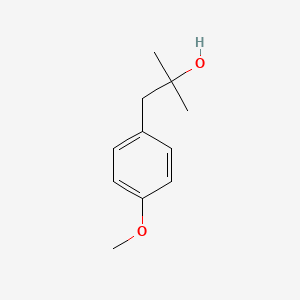

1-(4-Methoxyphenyl)-2-methylpropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARSYQUQCPAGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-39-9 | |

| Record name | 1-(4-Methoxyphenyl)-2-methyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Detailed Reaction Pathways and Mechanistic Studies of 1 4 Methoxyphenyl 2 Methylpropan 2 Ol Transformations

Reactivity of the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 1-(4-Methoxyphenyl)-2-methylpropan-2-ol significantly influences its reactivity. The absence of a hydrogen atom on the carbinol carbon prevents direct oxidation, while the stability of the tertiary carbocation intermediate favors reactions proceeding through SN1 and E1 mechanisms.

Dehydration Processes: Regioselectivity and Stereochemical Outcomes

Acid-catalyzed dehydration of this compound proceeds readily via an E1 (elimination, unimolecular) mechanism. This is due to the formation of a stable tertiary carbocation intermediate, which is further stabilized by resonance with the adjacent p-methoxyphenyl ring.

The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water). Subsequent departure of the water molecule results in the formation of a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.

Regioselectivity: The abstraction of a proton can occur from either the methyl groups or the benzylic carbon. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is the major product. In this case, removal of a proton from the benzylic carbon would lead to a conjugated system, which is highly favored. Thus, the major product is expected to be 1-(4-methoxyphenyl)-2-methylprop-1-ene. The alternative, less substituted alkene, 3-(4-methoxyphenyl)-2-methylprop-1-ene, would be the minor product.

Stereochemical Outcomes: The formation of 1-(4-methoxyphenyl)-2-methylprop-1-ene can result in both (E) and (Z) stereoisomers. Due to the trigonal planar geometry of the carbocation intermediate, the incoming base can approach from either face. However, the (E)-isomer, where the bulky p-methoxyphenyl and isopropyl groups are on opposite sides of the double bond, is sterically more favorable and is therefore expected to be the major stereoisomer.

| Reactant | Major Product | Minor Product | Major Stereoisomer |

| This compound | 1-(4-Methoxyphenyl)-2-methylprop-1-ene | 3-(4-Methoxyphenyl)-2-methylprop-1-ene | (E)-1-(4-Methoxyphenyl)-2-methylprop-1-ene |

Substitution Reactions and Alkylation Pathways

The tertiary hydroxyl group of this compound can undergo nucleophilic substitution, primarily through an SN1 (substitution, nucleophilic, unimolecular) mechanism. Similar to the E1 pathway, the reaction proceeds via the formation of a stable tertiary carbocation.

For instance, reaction with hydrohalic acids (e.g., HBr) would lead to the formation of 2-bromo-1-(4-methoxyphenyl)-2-methylpropane. The reaction rate is dependent on the concentration of the alcohol and the acid but is independent of the nucleophile concentration. Due to the planar nature of the carbocation intermediate, if the reaction were to occur at a chiral center, a racemic mixture of products would be expected.

Alkylation to form ethers, such as in the Williamson ether synthesis, is challenging for tertiary alcohols like this compound. While the corresponding alkoxide can be formed using a strong base, its reaction with an alkyl halide would predominantly lead to elimination (E2) rather than substitution (SN2) due to the steric hindrance around the tertiary center.

Controlled Oxidation for Specific Derivatizations

The oxidation of tertiary alcohols is generally difficult under standard conditions without breaking carbon-carbon bonds. The absence of a hydrogen atom on the carbon bearing the hydroxyl group means that direct oxidation to a ketone is not possible.

Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), would likely lead to the cleavage of the carbon-carbon bonds, resulting in the formation of p-methoxybenzoic acid and acetone. Milder oxidizing agents, like pyridinium (B92312) chlorochromate (PCC), are generally ineffective for the oxidation of tertiary alcohols. Therefore, controlled oxidation for specific derivatizations of the hydroxyl group without skeletal rearrangement is not a straightforward process for this compound.

Reactivity of the p-Methoxyphenyl Moiety

The p-methoxyphenyl group in this compound is an activated aromatic ring, susceptible to electrophilic substitution. The methoxy (B1213986) group is a strong activating, ortho-, para-directing group.

Electrophilic Aromatic Substitution Directivity and Control

The methoxy group (-OCH₃) strongly activates the aromatic ring towards electrophilic attack by donating electron density through resonance. This electron-donating effect is most pronounced at the ortho and para positions, making these sites more nucleophilic. Since the para position is already occupied by the hydroxyalkyl substituent, electrophilic substitution will be directed to the ortho positions (positions 2 and 6 relative to the methoxy group).

However, the bulky 2-hydroxy-2-methylpropyl substituent at the para position is likely to exert significant steric hindrance at the ortho positions. This steric hindrance can influence the regioselectivity of the substitution, potentially favoring the less hindered ortho position or requiring more forcing reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield 2-nitro-4-(2-hydroxy-2-methylpropyl)anisole.

Halogenation: Bromination, for instance, with Br₂ in the presence of a Lewis acid or in a polar solvent like acetic acid, would likely produce 2-bromo-4-(2-hydroxy-2-methylpropyl)anisole. vedantu.com

Friedel-Crafts Acylation: This reaction is generally not successful on strongly activated rings like anisole (B1667542) derivatives, as the Lewis acid catalyst can coordinate with the oxygen of the methoxy group, deactivating the ring.

| Reaction | Expected Major Product |

| Nitration | 2-Nitro-4-(2-hydroxy-2-methylpropyl)anisole |

| Bromination | 2-Bromo-4-(2-hydroxy-2-methylpropyl)anisole |

Metalation and Cross-Coupling Reactions at the Aromatic Ring

The methoxy group can also direct ortho-metalation. The use of a strong organolithium base, such as n-butyllithium, can lead to the deprotonation of one of the ortho positions, forming an aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a functional group specifically at the ortho position. The hydroxyl group would likely need to be protected prior to this reaction to prevent acid-base reactions with the organolithium reagent.

The p-methoxyphenyl moiety can also participate in various palladium-catalyzed cross-coupling reactions, although the C-O bond of the methoxy group is generally robust. More commonly, if a halide were present on the ring, it could undergo reactions like the Suzuki or Heck coupling. For instance, if the starting material were 2-bromo-4-(2-hydroxy-2-methylpropyl)anisole, it could be coupled with an arylboronic acid (Suzuki reaction) to form a biaryl structure. The Heck reaction could also be employed to couple the aryl halide with an alkene. wikipedia.org

Advanced Mechanistic Elucidations of this compound Transformations

The formation of this compound, typically via the Grignard reaction of an isopropylmagnesium halide with 4-methoxyacetophenone, involves a complex interplay of reaction pathways. Advanced mechanistic studies have sought to unravel the intricacies of these transformations, focusing on kinetic analysis, the nature of intermediates, and the factors governing reaction selectivity.

Kinetic Analysis and Rate-Determining Steps

Substituent Effects: The methoxy group (-OCH₃) at the para-position of the acetophenone (B1666503) ring is an electron-donating group. This group increases the electron density on the carbonyl carbon, making it less electrophilic. Consequently, the rate of nucleophilic attack by the Grignard reagent is generally slower compared to unsubstituted acetophenone. This effect can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For the addition of Grignard reagents to substituted acetophenones, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction, while electron-donating groups, such as the methoxy group, retard it. One study on the Grignard addition to substituted acetophenones found a linear free energy relationship with a ρ value of +0.415, though strongly conjugating substituents like p-methoxy showed some deviation. researchgate.net

Rate Law: The reaction rate is dependent on the concentrations of both the Grignard reagent and the ketone. However, the exact form of the rate law can be complex due to the Schlenk equilibrium, where the Grignard reagent exists as an equilibrium mixture of the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg), along with magnesium halide (MgX₂). Both RMgX and R₂Mg can act as the nucleophile, and they may exhibit different reactivities. Kinetic studies on the reaction of methylmagnesium bromide with 2-methylbenzophenone (B1664564) have shown that the reaction can be complicated by the complexation of the Grignard reagent with the product alkoxide. iupac.org When excess magnesium bromide is added to simplify the system, the reaction can exhibit pseudo-first-order kinetics with respect to the ketone. iupac.org

The rate-determining step in the Grignard addition to ketones is generally considered to be the nucleophilic attack of the organomagnesium species on the carbonyl carbon to form a new carbon-carbon bond. acs.org This step involves the transformation of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon in the resulting alkoxide intermediate.

Table 1: Representative Kinetic Data for Grignard Reactions with Substituted Acetophenones

| Substituent (para) | Relative Rate (k/k₀) | Hammett Constant (σ) |

| -NO₂ | 2.5 | 0.78 |

| -Cl | 1.3 | 0.23 |

| -H | 1.0 | 0.00 |

| -CH₃ | 0.8 | -0.17 |

| -OCH₃ | 0.6 | -0.27 |

Note: The data in this table is illustrative and based on general trends observed in Hammett studies of nucleophilic additions to substituted acetophenones. Actual values may vary depending on the specific Grignard reagent and reaction conditions.

Radical and Ionic Intermediate Characterization

The mechanism of the Grignard reaction has been a subject of extensive debate, with evidence supporting both polar (ionic) and single-electron transfer (SET) pathways. The nature of the intermediates formed is central to this discussion.

In the ionic pathway , the reaction proceeds through a polar transition state where the nucleophilic carbon of the Grignard reagent directly attacks the electrophilic carbonyl carbon. This leads to the formation of a magnesium alkoxide intermediate, which upon hydrolysis yields the tertiary alcohol, this compound.

The radical pathway , or SET mechanism, involves the transfer of a single electron from the Grignard reagent to the ketone. This process generates a magnesium radical cation and a ketyl radical anion. The ketyl radical, derived from 4-methoxyacetophenone, is a key intermediate in this pathway. The presence of the electron-donating methoxy group can stabilize the radical anion intermediate. These radical species can then recombine to form the magnesium alkoxide.

Characterization of Intermediates:

Spin Trapping and EPR Spectroscopy: The detection of short-lived radical intermediates like the ketyl radical often employs techniques such as spin trapping in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. While direct detection of the ketyl radical from 4-methoxyacetophenone in a Grignard reaction is challenging, studies on similar systems have successfully used spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) to trap radical intermediates. ncsu.edu The resulting spin adducts are more stable and can be characterized by their unique EPR spectra.

³¹P NMR Spin Trapping: An alternative method involves the use of phosphorus-based spin traps like 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO). The radical adducts can be detected and quantified using ³¹P NMR spectroscopy, which can be a powerful tool for identifying elusive ketyl radicals. ncsu.edu

Chemical Trapping: The formation of side products, such as pinacols from the dimerization of ketyl radicals, can serve as indirect evidence for a SET mechanism.

The prevalence of the radical versus the ionic pathway is influenced by factors such as the steric hindrance of the Grignard reagent and the reduction potential of the ketone. For easily reduced ketones and sterically hindered Grignard reagents, the SET pathway is more likely.

Reaction Pathway Divergence and Selectivity Control

The outcome of the transformation of 4-methoxyacetophenone can diverge, leading to different products depending on the reaction conditions and the nature of the reagents. Control over this divergence is crucial for achieving high selectivity for the desired product, this compound.

Chelation vs. Non-chelation Control: In substrates with a coordinating group, such as a methoxy group, in a suitable position, chelation control can play a significant role in determining the stereoselectivity of nucleophilic additions. In the case of 4-methoxyacetophenone, the methoxy group is too distant from the carbonyl group to form a stable chelate with the magnesium atom of the Grignard reagent. Therefore, the stereochemical outcome of additions to chiral derivatives of this ketone would likely be governed by non-chelation models like the Felkin-Anh model. nih.gov This model predicts the stereochemical outcome based on steric interactions in the transition state.

Control of Reaction Pathways:

Solvent Effects: The choice of solvent can influence the Schlenk equilibrium and the aggregation state of the Grignard reagent, thereby affecting its reactivity and the reaction pathway. More polar, coordinating solvents like tetrahydrofuran (B95107) (THF) can favor monomeric and more reactive Grignard species.

Additives: The addition of salts, such as lithium halides, can break up Grignard reagent aggregates and increase their reactivity, potentially influencing the balance between the ionic and radical pathways.

Temperature: Lower temperatures generally favor the more organized transition states of the polar mechanism, potentially increasing selectivity.

Enantioselective Synthesis: Achieving enantioselectivity in the formation of chiral tertiary alcohols like this compound (if a prochiral ketone is used) is a significant challenge. This can be addressed by using chiral ligands that coordinate to the magnesium center of the Grignard reagent. These ligands create a chiral environment around the reactive center, directing the nucleophilic attack to one face of the carbonyl group over the other.

Table 2: Factors Influencing Reaction Pathway and Selectivity

| Factor | Influence | Outcome |

| Grignard Reagent | Steric hindrance, basicity | Can favor SET pathway for bulky reagents. |

| Ketone Substituent | Electronic effects | Electron-donating groups (-OCH₃) decrease reactivity towards polar addition. |

| Solvent | Polarity, coordinating ability | Affects Schlenk equilibrium and reagent aggregation. |

| Temperature | Thermal energy | Lower temperatures can enhance selectivity. |

| Chiral Ligands | Asymmetric induction | Can lead to the formation of a single enantiomer of the product. |

By carefully controlling these parameters, it is possible to steer the reaction towards the desired ionic pathway and achieve high yields and, where applicable, high stereoselectivity in the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxyphenyl 2 Methylpropan 2 Ol

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D (¹H, ¹³C) and 2D NMR Techniques for Complete Structure Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra are the foundational experiments for determining the basic structure of 1-(4-Methoxyphenyl)-2-methylpropan-2-ol.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-methoxyphenyl (B3050149) group would likely appear as two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The methylene (B1212753) (CH₂) protons adjacent to the aromatic ring would give a singlet, and the two methyl (CH₃) groups attached to the tertiary alcohol carbon would also appear as a singlet, but at a more upfield position. The hydroxyl (-OH) proton would be observed as a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, eleven distinct carbon signals would be anticipated. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon bearing the methoxy group and the ipso-carbon being the most deshielded. The methoxy carbon would appear around δ 55 ppm. The quaternary carbon of the tertiary alcohol would be found in the δ 70-80 ppm range, while the methylene carbon and the two equivalent methyl carbons would have characteristic upfield shifts.

2D NMR Techniques: To confirm the assignments from 1D NMR and to establish connectivity between atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For this specific molecule, COSY would primarily show correlations between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals, for instance, linking the aromatic protons to their respective aromatic carbons and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC would be instrumental in piecing together the molecular fragments, for example, by showing correlations from the methylene protons to the ipso-carbon of the aromatic ring and the quaternary alcohol carbon.

A hypothetical summary of expected ¹H and ¹³C NMR data is presented in the tables below.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to OMe) | ~ 6.8 | Doublet |

| Aromatic (meta to OMe) | ~ 7.1 | Doublet |

| Methoxy (OCH₃) | ~ 3.8 | Singlet |

| Methylene (CH₂) | ~ 2.7 | Singlet |

| Methyl (2 x CH₃) | ~ 1.2 | Singlet |

| Hydroxyl (OH) | Variable | Singlet |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-OMe) | ~ 158 |

| Aromatic (C-ipso) | ~ 130 |

| Aromatic (CH, meta to OMe) | ~ 129 |

| Aromatic (CH, ortho to OMe) | ~ 114 |

| Quaternary (C-OH) | ~ 75 |

| Methoxy (OCH₃) | ~ 55 |

| Methylene (CH₂) | ~ 45 |

| Methyl (2 x CH₃) | ~ 25 |

Stereochemical Assignment using Chiral NMR Reagents and Anisotropy Effects

Since this compound is a chiral molecule, determining its absolute stereochemistry is a critical aspect of its characterization. This can be achieved using chiral NMR reagents. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to convert the enantiomers into diastereomers or diastereomeric complexes, which are distinguishable by NMR. For a tertiary alcohol, a common approach is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. The analysis of the differences in the ¹H NMR chemical shifts of the protons in the vicinity of the newly formed chiral center, due to the magnetic anisotropy of the phenyl ring in the Mosher's ester, allows for the assignment of the absolute configuration. Anisotropy effects, where shielding or deshielding of nuclei occurs due to the spatial arrangement of magnetically anisotropic groups, are fundamental to this analysis.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be employed to accurately determine the mass of the molecular ion ([M]⁺ or [M+H]⁺). This high-precision measurement allows for the unambiguous determination of the elemental formula of the compound. For this compound, the expected molecular formula is C₁₁H₁₆O₂.

Interactive Table: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₁H₁₆O₂ + H]⁺ | 181.1223 |

| [C₁₁H₁₆O₂ + Na]⁺ | 203.1043 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the connectivity of the molecule. A key fragmentation pathway for this compound would likely involve the cleavage of the C-C bond between the methylene group and the tertiary alcohol carbon, leading to the formation of a stable benzylic cation. The subsequent fragmentation of this and other primary fragment ions would further confirm the proposed structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol, with the broadening resulting from intermolecular hydrogen bonding. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration of the tertiary alcohol would likely appear in the 1150-1250 cm⁻¹ region. The presence of the methoxy group would be supported by a C-O stretching band around 1020-1075 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (tertiary alcohol) | Stretching | 1150-1250 |

| C-O (ether) | Stretching | 1020-1075 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, along with detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the expected structural parameters can be inferred from analyses of closely related compounds. The process would involve growing a single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, a hypothetical crystallographic analysis would be expected to reveal key structural features. The central tertiary alcohol carbon would exhibit tetrahedral geometry. The bond lengths and angles of the 4-methoxyphenyl group would be consistent with those of other anisole (B1667542) derivatives. A critical aspect of the crystal structure analysis would be the examination of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group. It is anticipated that the hydroxyl group would act as a hydrogen bond donor, and potentially as an acceptor, leading to the formation of supramolecular assemblies such as chains or networks in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (Examples) |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z (molecules per unit cell) | 4 or 8 |

Note: The data in this table is hypothetical and serves as an illustration of what might be expected from an X-ray crystallographic analysis of this compound based on similarly sized molecules.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Fourier-Transform Infrared (FTIR) Spectroscopy:

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of the Grignard synthesis of tertiary alcohols. By inserting an ATR probe directly into the reaction vessel, spectra can be continuously recorded. The key vibrational bands to monitor would be the disappearance of the carbonyl (C=O) stretching band of the starting ketone (around 1680 cm⁻¹) and the appearance of the O-H stretching band of the tertiary alcohol product (a broad peak around 3400 cm⁻¹). The rate of disappearance of the reactant peak and the rate of appearance of the product peak can be used to determine the reaction kinetics.

Raman Spectroscopy:

Raman spectroscopy offers several advantages for in situ reaction monitoring, including its insensitivity to water and the ability to use fiber-optic probes for remote analysis. For the synthesis of this compound, Raman spectroscopy could be used to monitor the consumption of the aromatic ketone, identified by its characteristic ring-breathing modes and carbonyl stretch. The formation of the product would be indicated by the appearance of new spectral features corresponding to the tertiary alcohol structure.

Table 2: Key Spectroscopic Markers for In Situ Monitoring of this compound Synthesis

| Spectroscopic Technique | Reactant (4-Methoxyacetophenone) | Product (this compound) |

| FTIR Spectroscopy | Strong C=O stretch at ~1680 cm⁻¹ | Broad O-H stretch at ~3400 cm⁻¹ |

| Raman Spectroscopy | C=O stretch, aromatic ring modes | Disappearance of C=O, new C-O and skeletal modes |

By employing these advanced spectroscopic techniques, a detailed, real-time understanding of the synthesis of this compound can be achieved. This allows for precise control over reaction conditions, optimization of yield, and a deeper understanding of the reaction mechanism. While direct experimental data for this specific compound's X-ray structure and in situ synthesis monitoring is limited in publicly accessible literature, the application of these well-established techniques can be confidently predicted based on the principles of structural chemistry and reaction analysis.

Computational Chemistry and Theoretical Studies of 1 4 Methoxyphenyl 2 Methylpropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and other electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. ripublication.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. idosi.org

The first step in a typical DFT study is geometry optimization. This iterative process adjusts the positions of the atoms in a molecule to find the most stable arrangement, corresponding to a minimum on the potential energy surface. stackexchange.comyoutube.com For 1-(4-Methoxyphenyl)-2-methylpropan-2-ol, this would involve calculating the forces on each atom and moving them until a stationary point is reached where the net forces are negligible. youtube.com This process yields the molecule's lowest energy structure, providing key data on bond lengths, bond angles, and dihedral angles.

Commonly used DFT functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or larger, are employed to perform these calculations. researchgate.net The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is crucial for obtaining accurate results. Once optimized, a frequency calculation is often performed to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to derive thermodynamic properties. youtube.com

Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (hydroxyl) | Length of the carbon-oxygen single bond in the tertiary alcohol group. | ~1.44 |

| C-O (methoxy) | Length of the carbon-oxygen single bond in the methoxy (B1213986) group. | ~1.37 |

| C-C (ring-chain) | Length of the bond connecting the phenyl ring to the propanol (B110389) side chain. | ~1.52 |

| **Bond Angles (°) ** | ||

| C-C-O (hydroxyl) | Angle formed by the tertiary carbon, an adjacent methyl carbon, and the hydroxyl oxygen. | ~109.5 |

| C-O-C (methoxy) | Angle of the ether linkage in the methoxy group. | ~118.0 |

| **Dihedral Angles (°) ** |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar molecules and are not from a specific published study on this compound.

Conformer Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. libretexts.org These different arrangements typically have different energies. youtube.com For a flexible molecule like this compound, rotation around the single bond connecting the phenyl ring and the tertiary carbon of the propanol group is of particular interest.

By systematically rotating this bond and performing energy calculations for each rotational angle, a potential energy surface can be mapped out. youtube.com The resulting plot of energy versus dihedral angle reveals the energy minima, which correspond to stable conformers (e.g., staggered conformations), and energy maxima, which represent transition states between them (e.g., eclipsed conformations). libretexts.orgorganicchemistrytutor.com The most stable conformer is the one that resides at the global energy minimum. youtube.com Understanding the relative energies of different conformers and the energy barriers for interconversion is crucial, as the reactivity and physical properties of the molecule can be influenced by its predominant conformation. imperial.ac.uk

Illustrative Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (Ring-C-C-OH) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Staggered (Anti) | 180° | 0.00 | Most Stable |

| Eclipsed | 120° | +3.5 | Transition State |

| Staggered (Gauche) | 60° | +0.8 | Stable |

Note: This table presents a hypothetical energy profile to illustrate the concepts of conformational analysis. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. easychair.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level.

For this compound, MD simulations can reveal how the molecule behaves in a condensed phase, such as in a solvent. nrel.gov Solvents can significantly influence a molecule's conformation, stability, and reactivity. researchgate.netnih.gov Simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium. easychair.org

MD simulations can be used to analyze:

Solvation Structure: By calculating radial distribution functions, one can understand how solvent molecules (e.g., water) arrange themselves around specific functional groups, such as the hydroxyl and methoxy groups of the target molecule. nih.gov

Conformational Dynamics: MD can track the transitions between different conformers over time, providing information on the flexibility of the molecule and the lifetimes of its various shapes.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.

Insights from Molecular Dynamics Simulations

| Studied Property | Information Gained | Relevance |

|---|---|---|

| Radial Distribution Function (RDF) | Characterizes the structure of the solvent shell around the solute. | Helps understand solute-solvent interactions, such as hydrogen bonding to the hydroxyl group. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time. | Indicates the stability of the molecular structure and conformational changes during the simulation. |

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a mathematical correlation between the chemical structure of a molecule and its reactivity. researchgate.net These models are built by calculating a set of numerical parameters, known as descriptors, that encode structural, electronic, and physicochemical features of the molecule.

Development of Descriptors for Reactivity Prediction

To build a QSRR model for this compound, a variety of molecular descriptors would first be calculated. These descriptors fall into several categories:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Describe atomic connectivity in the molecule.

Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area).

Quantum Chemical: Derived from quantum calculations (DFT) and describe the electronic properties. researchgate.net

For predicting the reactivity of the tertiary alcohol group, quantum chemical descriptors are particularly important. msu.edulibretexts.orgnih.gov These include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, atomic charges, and the molecular electrostatic potential. idosi.org These descriptors provide insight into the molecule's ability to donate or accept electrons and identify potential sites for nucleophilic or electrophilic attack.

Machine Learning Approaches in Reaction Outcome Prediction

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions with high accuracy. eurekalert.orgnih.gov Instead of relying on a simple linear equation, ML algorithms like neural networks or random forests can learn complex, non-linear relationships between molecular features and reactivity from large datasets of known reactions. acs.orgnih.gov

To predict the outcome of a reaction involving this compound, an ML model would be trained on a database of similar reactions (e.g., reactions of other tertiary alcohols). researchgate.net The reactants in this database would be represented by the molecular descriptors discussed previously. The model learns the patterns that connect the features of the reactants, reagents, and solvents to the resulting products and yields. acs.org Once trained, the model can be used to predict the major product, and sometimes even the yield or selectivity, for a new, unseen reaction involving the target molecule. eurekalert.orgresearchgate.net This predictive capability can significantly accelerate the discovery and optimization of new synthetic routes. nih.gov

Steps for Building a Machine Learning Reaction Prediction Model

| Step | Description |

|---|---|

| 1. Data Collection | Assemble a large dataset of reactions involving similar reactants (e.g., tertiary alcohols) from patents or chemical literature. |

| 2. Featurization | For each reaction, calculate a comprehensive set of molecular descriptors for all reactants, reagents, and solvents. |

| 3. Model Training | Use the featurized reaction data to train a machine learning algorithm (e.g., a neural network) to map the input features to the observed reaction outcome (product). |

| 4. Model Validation | Test the trained model's predictive accuracy on a separate set of reactions that were not used during training. |

| 5. Prediction | Use the validated model to predict the outcome of new reactions involving this compound. |

Structure Reactivity Relationships in the Context of 1 4 Methoxyphenyl 2 Methylpropan 2 Ol

Electronic Effects of the 4-Methoxyphenyl (B3050149) Substituent on Reaction Rates and Selectivity

This electronic enrichment is crucial in reactions that involve the formation of a positive charge at the benzylic carbon, such as in acid-catalyzed dehydration or SN1-type substitutions. The 4-methoxyphenyl group effectively stabilizes the tertiary carbocation intermediate formed upon the loss of the protonated hydroxyl group. This stabilization accelerates the reaction rate significantly compared to analogous compounds bearing electron-neutral or electron-withdrawing groups. researchgate.netorientjchem.org For instance, studies on the oxidation of para-substituted benzyl (B1604629) alcohols have shown a reactivity order of p-OCH3 > p-CH3 > -H > p-Cl > p-NO2, demonstrating that electron-donating groups enhance the reaction rate. orientjchem.org This principle applies to other reactions where a positive charge develops on the benzylic carbon. The increased stability of this carbocation intermediate can also dictate product selectivity by favoring pathways that proceed through this stabilized species.

Steric Hindrance and Conformational Effects of the Isopropyl Group

The isopropyl group, -CH(CH3)2, attached to the carbinol carbon introduces considerable steric bulk around the hydroxyl functional group. This steric hindrance can impede the approach of reagents, thereby reducing reaction rates, particularly for mechanisms requiring backside attack, such as an SN2 reaction. quora.com The reactivity of alcohols in processes like esterification often follows the order of primary > secondary > tertiary, largely due to this increasing steric hindrance. quora.com

Comparative Analysis of Reactivity with Analogous Aryl Alcohols

The reactivity of 1-(4-methoxyphenyl)-2-methylpropan-2-ol can be better understood through comparison with structurally similar aryl alcohols. By systematically altering the aryl substituent or the alkyl group, the distinct contributions of electronic and steric effects become evident. The rate of reactions proceeding through a carbocation intermediate, such as acid-catalyzed dehydration, is a useful metric for this comparison.

The general trend shows that electron-donating groups on the phenyl ring accelerate the reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups decelerate it. Similarly, the stability of the carbocation (tertiary > secondary > primary) is a critical factor.

| Compound | Aryl Substituent (para) | Nature of Substituent | Alkyl Group | Carbocation Stability | Expected Relative Rate of Dehydration |

| This compound | -OCH3 | Strong Electron-Donating | Isopropyl | Tertiary, resonance-stabilized | Very High |

| 1-Phenyl-2-methylpropan-2-ol | -H | Neutral | Isopropyl | Tertiary, resonance-stabilized | High |

| 1-(4-Nitrophenyl)-2-methylpropan-2-ol | -NO2 | Strong Electron-Withdrawing | Isopropyl | Tertiary, destabilized by induction | Low |

| 1-(4-Methoxyphenyl)propan-2-ol (B145594) | -OCH3 | Strong Electron-Donating | Isopropyl (at C2) | Secondary, resonance-stabilized | Moderate |

| 1-(4-Methoxyphenyl)ethanol | -OCH3 | Strong Electron-Donating | Methyl | Secondary, resonance-stabilized | Moderate |

This table illustrates expected reactivity based on established principles of electronic and steric effects in organic chemistry. orientjchem.orgquora.com

Stereoelectronic Control in Transformations

Stereoelectronic effects, which relate to the influence of orbital alignment on chemical reactivity, are critical in understanding the transformations of this compound. wikipedia.org These effects are not merely a combination of steric and electronic factors but are distinct phenomena arising from orbital overlap. researchgate.net

In reactions such as E1 elimination, which proceeds through a planar carbocation intermediate, the stereochemical outcome is governed by the need for proper orbital alignment. For deprotonation to occur and form a double bond, the C-H bond on an adjacent carbon must be able to align with the empty p-orbital of the carbocation. This requirement for optimal orbital overlap dictates which proton is removed and, consequently, the regiochemistry and stereochemistry of the resulting alkene.

These effects involve stabilizing interactions between a filled donor orbital (like a C-H or C-C σ-bond) and a nearby empty acceptor orbital (like the p-orbital of a carbocation). wikipedia.orgmsu.ru The stability and reactivity of a molecule or intermediate are thus highly dependent on its geometry, as only specific conformations allow for these favorable orbital interactions. msu.ru While the starting material is achiral, stereoelectronic control becomes paramount in reactions that could generate chiral products, where the specific spatial arrangement of orbitals can direct the formation of one stereoisomer over another.

Academic Applications of 1 4 Methoxyphenyl 2 Methylpropan 2 Ol in Complex Organic Synthesis

Precursor for the Synthesis of Advanced Organic Intermediates

There is limited specific information available in scientific literature detailing the role of 1-(4-Methoxyphenyl)-2-methylpropan-2-ol as a direct precursor for the synthesis of advanced organic intermediates. While tertiary benzylic alcohols, as a class of compounds, are valuable in organic synthesis, the specific applications of this particular methoxy-substituted derivative are not widely reported. In principle, its structure suggests potential for reactions such as dehydration to form alkenes or nucleophilic substitution at the benzylic position under acidic conditions. However, specific examples and detailed research findings on these transformations leading to complex intermediates are not readily found in published academic research.

Role as a Chiral Building Block in Asymmetric Synthesis

The academic literature does not provide significant evidence for the application of this compound as a chiral building block in asymmetric synthesis. For a compound to be a useful chiral building block, it typically needs to be readily available in an enantiomerically pure form. While methods for the asymmetric synthesis of tertiary benzylic alcohols exist, there are no prominent studies detailing the resolution of this compound into its separate enantiomers or their subsequent use in stereoselective reactions. The synthesis of chiral molecules often relies on more established chiral pools or well-studied asymmetric catalytic methods, and this specific compound does not appear to be a common substrate or product in such research.

Ligand or Catalyst Component in Transition Metal-Catalyzed Reactions

An examination of the academic literature shows no significant reports of this compound being employed as a ligand or a component of a catalyst in transition metal-catalyzed reactions. The development of ligands for transition metal catalysis is a vast field of research, with a focus on structures that can effectively coordinate to a metal center and influence its catalytic activity and selectivity. The structure of this compound does not possess the typical functional groups, such as phosphines, amines, or specific heterocyclic systems, that are commonly found in ligands for transition metal catalysts. Consequently, its application in this area of synthetic chemistry is not documented.

Synthesis of Novel Molecular Architectures Based on its Core Structure

There is a lack of available research that describes the use of this compound as a foundational core structure for the synthesis of novel molecular architectures. While the core structure, a substituted phenethyl alcohol, is common in many larger molecules, there are no specific academic studies that highlight this particular compound as a starting point for the construction of complex and novel molecular frameworks. The synthesis of new molecular architectures is a key area of chemical research, but the focus is often on more versatile or readily functionalized starting materials.

Synthesis and Characterization of Derivatives and Structural Analogs of 1 4 Methoxyphenyl 2 Methylpropan 2 Ol

Exploration of Positional Isomers and Ring-Substituted Analogs

The synthesis of positional isomers and ring-substituted analogs of 1-(4-methoxyphenyl)-2-methylpropan-2-ol allows for a systematic investigation of structure-activity relationships. Variations in the position of the methoxy (B1213986) group on the phenyl ring and the introduction of different substituents can significantly influence the compound's properties.

Positional Isomers: The primary positional isomers of interest are those with the methoxy group at the ortho- (2-) and meta- (3-) positions of the phenyl ring. The synthesis of these isomers generally follows a similar pathway to that of the para-isomer, typically involving the Grignard reaction. For instance, the synthesis of 1-(2-methoxyphenyl)-2-methylpropan-2-ol (B7872723) and 1-(3-methoxyphenyl)-2-methylpropan-2-ol (B7893323) can be achieved by reacting the appropriate methoxy-substituted phenylmagnesium bromide with acetone.

Ring-Substituted Analogs: A wide array of ring-substituted analogs can be prepared to explore the effects of electron-donating and electron-withdrawing groups, as well as steric hindrance. The synthesis of these analogs often starts from a substituted anisole (B1667542) or phenol (B47542) precursor. For example, analogs with additional alkyl, halogen, or nitro groups on the aromatic ring can be synthesized. The specific synthetic route would be adapted based on the nature and position of the desired substituent.

Below is a table summarizing the synthesis of some representative positional isomers and ring-substituted analogs:

| Compound Name | Structure | Synthetic Precursors | General Method |

| 1-(2-Methoxyphenyl)-2-methylpropan-2-ol | 2-Bromoanisole, Magnesium, Acetone | Grignard Reaction | |

| 1-(3-Methoxyphenyl)-2-methylpropan-2-ol | 3-Bromoanisole, Magnesium, Acetone | Grignard Reaction | |

| 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-ol | 4-Bromo-2-methylanisole, Magnesium, Acetone | Grignard Reaction | |

| 1-(3-Chloro-4-methoxyphenyl)-2-methylpropan-2-ol | 2-Chloro-4-bromoanisole, Magnesium, Acetone | Grignard Reaction |

Derivatives with Modified Alcohol Functionality (e.g., ethers, esters)

Modification of the tertiary alcohol functionality in this compound can lead to derivatives with altered polarity, lipophilicity, and metabolic stability. The most common modifications involve the formation of ethers and esters.

Ethers: The synthesis of ether derivatives from tertiary alcohols can be challenging due to the steric hindrance around the hydroxyl group. However, under appropriate conditions, ethers can be formed. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. libretexts.orgmasterorganicchemistry.com For a tertiary alcohol like this compound, the corresponding alkoxide can be generated by treatment with a strong base such as sodium hydride. Subsequent reaction with a primary alkyl halide, like methyl iodide or ethyl bromide, would yield the desired ether. libretexts.orgmasterorganicchemistry.com

Esters: Esterification of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification). youtube.comorganic-chemistry.org Alternatively, for a more reactive approach, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This method is often preferred for sterically hindered tertiary alcohols. medcraveonline.com

The table below outlines the synthesis of representative ether and ester derivatives:

| Derivative Type | Compound Name | Reactants | General Method |

| Ether | 1-Methoxy-1-(4-methoxyphenyl)-2-methylpropane | This compound, Sodium Hydride, Methyl Iodide | Williamson Ether Synthesis |

| Ether | 1-Ethoxy-1-(4-methoxyphenyl)-2-methylpropane | This compound, Sodium Hydride, Ethyl Bromide | Williamson Ether Synthesis |

| Ester | 1-(4-Methoxyphenyl)-2-methylprop-2-yl acetate | This compound, Acetic Anhydride, Pyridine | Acylation |

| Ester | 1-(4-Methoxyphenyl)-2-methylprop-2-yl benzoate | This compound, Benzoyl Chloride, Pyridine | Acylation |

Analogs with Modified Alkyl Chains and Bioisosteric Replacements

Modifying the alkyl chain and employing bioisosteric replacements are key strategies in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound.

Modified Alkyl Chains: The isopropyl group in this compound can be replaced with other alkyl groups to assess the impact of size and branching on activity. For example, replacing the two methyl groups with larger alkyl groups, such as ethyl or propyl, would increase steric bulk and lipophilicity. The synthesis of these analogs would typically involve the reaction of a 4-methoxyphenyl (B3050149) Grignard reagent with the corresponding ketone.

The following table presents some examples of analogs with modified alkyl chains and bioisosteric replacements:

| Modification Type | Compound Name | Rationale for Modification | Potential Synthetic Approach |

| Alkyl Chain Modification | 1-(4-Methoxyphenyl)-2-ethylbutan-2-ol | Increase lipophilicity and steric bulk | Grignard reaction of 4-methoxyphenylmagnesium bromide with 2-ethyl-2-butanone |

| Alkyl Chain Modification | 1-Cyclopentyl-1-(4-methoxyphenyl)ethanol | Introduce conformational rigidity | Grignard reaction of 4-methoxyphenylmagnesium bromide with acetylcyclopentane |

| Bioisosteric Replacement | 1-(4-Ethoxyphenyl)-2-methylpropan-2-ol | Modulate metabolic stability of the methoxy group | Similar synthesis starting from 4-ethoxyanisole |

| Bioisosteric Replacement | 2-Methyl-1-(pyridin-4-yl)propan-2-ol | Introduce a more polar aromatic system | Grignard reaction of 4-pyridylmagnesium bromide with acetone |

Enantiopure Synthesis and Stereochemical Analysis of Related Compounds

When a chiral center is present in a molecule, the synthesis of enantiomerically pure compounds is often crucial, as different enantiomers can exhibit distinct biological activities. While this compound itself is achiral, related compounds with a chiral center can be synthesized in an enantiopure form.

For instance, the related compound 1-(4-methoxyphenyl)propan-2-ol (B145594) possesses a chiral center at the carbon bearing the hydroxyl group. The enantiopure synthesis of such compounds can be achieved through several methods:

Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers by reacting it with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the resolving agent affords the pure enantiomers. nih.gov

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired chiral center. For example, the asymmetric reduction of a prochiral ketone precursor, 1-(4-methoxyphenyl)propan-2-one, using a chiral reducing agent can yield a single enantiomer of the alcohol.

Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials from natural sources to synthesize the target molecule.

The stereochemical analysis of the resulting enantiopure compounds is typically performed using techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation using a polarimeter. The absolute configuration of the chiral center can be determined by methods like X-ray crystallography of a suitable crystalline derivative. nih.gov

The table below summarizes key aspects of enantiopure synthesis for a related chiral analog:

| Compound | Method of Enantiopure Synthesis | Method of Stereochemical Analysis |

| (R)-1-(4-Methoxyphenyl)propan-2-ol | Asymmetric reduction of 1-(4-methoxyphenyl)propan-2-one using a chiral catalyst | Chiral HPLC, Polarimetry |

| (S)-1-(4-Methoxyphenyl)propan-2-ol | Asymmetric reduction of 1-(4-methoxyphenyl)propan-2-one using a chiral catalyst | Chiral HPLC, Polarimetry |

| Racemic 1-(4-Methoxyphenyl)propan-2-ol | Standard reduction of 1-(4-methoxyphenyl)propan-2-one | N/A (used for chiral resolution) |

Emerging Research Trends and Future Prospects for 1 4 Methoxyphenyl 2 Methylpropan 2 Ol Research

Chemoinformatic Approaches for High-Throughput Screening of Reactivity

Chemoinformatics is revolutionizing the way chemists approach reaction discovery and optimization. For 1-(4-Methoxyphenyl)-2-methylpropan-2-ol, which is a tertiary alcohol, understanding its reactivity profile is crucial for its application as a synthetic intermediate. High-throughput screening (HTS) methodologies, powered by chemoinformatic tools, can virtually assess the reactivity of this compound under a multitude of conditions, significantly accelerating research and development.

Future research will likely involve the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically tailored to tertiary alcohols. These models can predict various reactivity parameters, such as the propensity for elimination reactions under acidic conditions or its performance in specific catalytic cycles. By representing the molecular structure of this compound in a machine-readable format, algorithms can correlate its structural features with its chemical behavior.

A hypothetical high-throughput screening workflow for this compound could involve:

Virtual Library Generation: Creating a virtual library of reactants and catalysts that could potentially react with this compound.

Descriptor Calculation: Calculating a wide range of molecular descriptors for all compounds in the virtual library, including topological, electronic, and steric properties.

Predictive Modeling: Employing machine learning models, trained on existing reaction databases, to predict the outcome and yield of each hypothetical reaction.

Prioritization: Ranking the potential reactions based on the predicted success rate, allowing researchers to focus experimental efforts on the most promising candidates.

This in silico approach minimizes the need for extensive and resource-intensive laboratory experimentation, making the discovery of new applications for this compound more efficient and cost-effective.

Table 1: Hypothetical Chemoinformatic Screening Parameters for this compound Reactivity

| Parameter Category | Specific Descriptors/Models | Predicted Outcome |

| Electronic Properties | Mulliken charges, HOMO-LUMO gap | Susceptibility to electrophilic or nucleophilic attack |

| Steric Properties | Molecular volume, surface area | Accessibility of the hydroxyl group for reactions |

| Topological Properties | Wiener index, Balaban index | General reactivity and stability |

| Reaction Prediction Models | Graph neural networks, transformer-based models | Likelihood of successful reaction with specific reagents |

Sustainable Synthesis and Circular Economy Principles in its Production

The synthesis of this compound, traditionally achieved through a Grignard reaction between a derivative of anisole (B1667542) and a propanone equivalent, is a prime candidate for the application of sustainable and circular economy principles. The drive towards greener chemical processes is pushing researchers to explore more environmentally benign synthetic routes.

Key areas of research in the sustainable synthesis of this compound include:

Green Solvents: Replacing traditional ethereal solvents used in Grignard reactions, which are often volatile and flammable, with greener alternatives like deep eutectic solvents or bio-based solvents. rsc.org Recent advancements have also explored mechanochemical techniques, such as ball-milling, which drastically reduce the amount of solvent required. hokudai.ac.jpsciencedaily.com

Alternative Catalysts: Investigating the use of non-precious metal catalysts or even biocatalysts for the synthesis of tertiary alcohols. worldpharmatoday.comrsc.org Plant-based biocatalysts, for instance, offer a renewable and environmentally friendly option for the reduction of ketones to alcohols. nih.gov

Waste Valorization: Developing strategies to convert byproducts of the synthesis into valuable materials, a core tenet of the circular economy. alliedacademies.orgmdpi.com For example, spent magnesium from a Grignard reaction could potentially be recovered and reused. The pharmaceutical industry is increasingly adopting circular economy principles to reduce waste and maximize the value of resources. pharmamanufacturing.comefpia.eunih.gov

The application of these principles not only reduces the environmental footprint of producing this compound but can also lead to more cost-effective and efficient manufacturing processes.

Table 2: Comparison of Traditional vs. Sustainable Synthesis Approaches for this compound

| Synthesis Aspect | Traditional Approach | Sustainable Approach |

| Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Deep eutectic solvents, 2-Methyltetrahydrofuran (2-MeTHF), minimal solvent (ball-milling) |

| Catalyst | Stoichiometric magnesium | Catalytic amounts of more abundant metals, biocatalysts |

| Feedstock | Petrochemical-based | Bio-based feedstocks |

| Waste Management | Disposal of magnesium salts and solvent waste | Recovery and recycling of metals, valorization of byproducts |

Advanced Characterization Techniques for In-Line Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for ensuring optimal yield, purity, and safety. Process Analytical Technology (PAT) is increasingly being adopted for the synthesis of fine chemicals and pharmaceutical intermediates. For the production of this compound, several advanced characterization techniques can be implemented for in-line monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers can be integrated directly into a reaction setup to provide real-time structural and quantitative information. magritek.commagritek.com For the Grignard synthesis of this compound, in-line NMR could track the consumption of the ketone precursor and the formation of the tertiary alcohol product. researchgate.netnih.gov

Raman Spectroscopy: This technique is well-suited for in-situ monitoring of chemical transformations in solution. spectroscopyonline.comresearchgate.net The distinct vibrational fingerprints of the reactants and products would allow for continuous tracking of the reaction progress without the need for sample extraction.

Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR can be used to monitor the disappearance of the carbonyl stretch of the ketone starting material and the appearance of the hydroxyl stretch of the alcohol product. nih.gov

These in-line monitoring techniques provide a continuous stream of data that can be used to precisely control reaction parameters such as temperature, addition rate, and reaction time, leading to improved consistency and efficiency in the production of this compound.

Table 3: In-Line Monitoring Techniques for the Synthesis of this compound

| Technique | Information Provided | Advantages for this Synthesis |

| NMR Spectroscopy | Structural confirmation, quantitative analysis of reactants and products | High specificity, detailed mechanistic insights |

| Raman Spectroscopy | Molecular vibrational information, reaction kinetics | Non-invasive, compatible with aqueous and non-aqueous media |

| FTIR Spectroscopy | Functional group analysis, concentration changes | High sensitivity to key functional groups (C=O, O-H) |

Integration with Artificial Intelligence for Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling predictive modeling and automated optimization. nih.govbeilstein-journals.org For the synthesis of this compound, AI can be integrated at various stages, from initial route design to final process optimization.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound. chemcopilot.comchemrxiv.orgjelsciences.comarxiv.orgnih.gov These tools are trained on vast reaction databases and can identify disconnections that may not be obvious to a human chemist.

Reaction Condition Optimization: Machine learning algorithms, particularly Bayesian optimization, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield and purity. nih.govgithub.iochimia.chyoutube.comacs.org This approach can significantly reduce the number of experiments required compared to traditional one-factor-at-a-time methods. Active learning is another strategy that can be employed in low-data situations to guide experimentation. duke.edunih.gov

Automated Synthesis: The integration of AI with robotic platforms allows for the automated execution and optimization of chemical reactions. An AI model could design a series of experiments, a robot could perform them, and the results could be fed back to the AI to refine the next set of experiments in a closed-loop system.

The synergy between AI and chemistry holds the promise of accelerating the development of more efficient, sustainable, and robust processes for the production of this compound and other valuable chemical compounds.

Table 4: Potential AI Integration Points in the Synthesis of this compound

| AI Application | Description | Potential Impact |

| Retrosynthesis | AI algorithms propose synthetic pathways from commercially available starting materials. | Discovery of more efficient and novel synthetic routes. |

| Reaction Prediction | Machine learning models predict the outcome of a reaction based on reactants and conditions. | Reduced trial-and-error in the lab, saving time and resources. |

| Bayesian Optimization | An iterative optimization algorithm that suggests the next experiment to perform to find the optimal reaction conditions. | Faster identification of optimal conditions with fewer experiments. |

| Automated Platforms | Integration of AI with robotic systems for hands-off synthesis and optimization. | High-throughput experimentation and accelerated process development. |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2-methylpropan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reduction of its ketone precursor, 1-(4-Methoxyphenyl)-2-methylpropan-2-one, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 ketone:NaBH₄) critically impact yield, with excess reductant leading to by-products. Alternative routes include Friedel-Crafts acylation of 4-methoxybenzene with 3-chloropropionyl chloride, followed by reduction ().

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do they differentiate it from structural isomers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal:

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm, while the tertiary alcohol proton is absent due to exchange broadening.

- ¹³C NMR : The quaternary carbon adjacent to the hydroxyl group resonates at ~70–75 ppm.

Infrared (IR) spectroscopy confirms the hydroxyl (broad peak ~3300 cm⁻¹) and methoxy (sharp peak ~1250 cm⁻¹) groups. Differentiation from isomers (e.g., ortho-substituted analogs) relies on splitting patterns in aromatic proton signals ().

Advanced Research Questions

Q. How does the electronic nature of the methoxy group in this compound affect its reactivity compared to halogenated analogs?

- Methodological Answer : The methoxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution but deactivating toward nucleophilic attack. In contrast, halogenated analogs (e.g., 1-(4-Chlorophenyl)-2-methylpropan-2-ol) exhibit electron-withdrawing effects, reducing ring reactivity. For example, in Friedel-Crafts reactions, methoxy-substituted derivatives require milder Lewis acids (e.g., AlCl₃) than halogenated analogs. Computational studies (DFT) can quantify these electronic effects by analyzing frontier molecular orbitals ().

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or impurities. To address this:

- Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity).

- Dose-Response Studies : Test across a concentration range (e.g., 1–100 µM) to identify non-linear effects.

- Control Experiments : Include structurally similar analogs (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-ol) to isolate substituent-specific effects. For example, methoxy groups may enhance membrane permeability compared to halogens, altering apparent bioactivity ().

Q. What strategies are recommended for optimizing the regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Regioselectivity in nucleophilic substitution depends on steric and electronic factors:

- Steric Control : Use bulky bases (e.g., LDA) to favor substitution at the less hindered position.

- Directing Groups : Introduce temporary protecting groups (e.g., TMS ethers) to block undesired sites.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring SN2 pathways. For example, reaction with NaCN in DMF yields the cyano derivative at the tertiary carbon ().

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer : Stability variations may stem from:

- Protonation Sites : The tertiary alcohol can protonate, leading to dehydration (forming an alkene) under strong acids (e.g., H₂SO₄), while weaker acids (e.g., acetic acid) may stabilize the compound.

- Counterion Effects : Salts (e.g., hydrochloride) may alter degradation pathways.

- Analytical Methods : NMR vs. GC-MS may detect different degradation products. Controlled studies using pH buffers and kinetic monitoring (e.g., UV-Vis) are recommended ().

Comparative Analysis Table

| Property | This compound | Halogenated Analogs (e.g., Cl/F) | Reference |

|---|---|---|---|

| Electronic Effect | Electron-donating (-OCH₃) | Electron-withdrawing (-Cl, -F) | |

| Reactivity in EAS | Activated ring (faster reaction) | Deactivated ring (slower reaction) | |

| Biological Permeability | Higher (logP ~2.5) | Lower (logP ~2.0 for Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.